Product packaging for Forskoditerpenoside D(Cat. No.:)

Forskoditerpenoside D

Cat. No.: B1263413
M. Wt: 598.7 g/mol
InChI Key: VTUVSVLCBDCVJA-ZRHKENGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Forskoditerpenoside D is a labdane diterpenoid isolated from the roots of the medicinal plant Coleus forskohlii . This plant species is the source of the well-studied compound forskolin, and this compound is one of several related diterpenoids identified in its root extract . The Coleus forskohlii plant has a rich history in traditional medicine, and modern scientific interest in its constituents largely stems from their role in modulating intracellular cyclic adenosine monophosphate (cAMP) levels, a key secondary messenger involved in numerous physiological processes . As a constituent of this plant, this compound is a compound of interest for natural product chemistry and phytopharmacological research. Researchers exploring the biosynthetic pathways of labdane diterpenoids or screening for novel bioactive compounds from plant extracts may find value in this specific glycoside. Further investigation is required to fully elucidate the specific mechanism of action, biological targets, and potential research applications of this compound. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O12 B1263413 Forskoditerpenoside D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O12

Molecular Weight

598.7 g/mol

IUPAC Name

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate

InChI

InChI=1S/C30H46O12/c1-9-28(6)12-16(34)23-29(7)18(41-26-21(37)20(36)19(35)17(13-31)40-26)10-11-27(4,5)24(29)22(38-14(2)32)25(39-15(3)33)30(23,8)42-28/h9,17-26,31,35-37H,1,10-13H2,2-8H3/t17-,18+,19-,20+,21-,22+,23-,24+,25+,26+,28+,29-,30+/m1/s1

InChI Key

VTUVSVLCBDCVJA-ZRHKENGMSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@H]4C(=O)C[C@](O[C@@]4([C@H]1OC(=O)C)C)(C)C=C)C

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C

Synonyms

forskoditerpenoside D

Origin of Product

United States

Isolation and Purification Methodologies for Forskoditerpenoside D

The isolation of Forskoditerpenoside D from its natural source, the whole plant of Coleus forskohlii, is a meticulous process involving extraction, solvent partitioning, and multiple chromatographic separations. researchgate.netcarekeralam.comijpsr.com The general strategy aims to separate the desired glycosidic diterpene from a complex mixture of other metabolites, including other diterpenoids, triterpenes, and phenylpropanoids. nih.gov

The typical workflow begins with the extraction of dried and powdered plant material. nih.gov While various solvents can be used, ethanol (B145695) is commonly employed for extracting labdane (B1241275) diterpene glycosides. academicjournals.org The resulting crude extract is then concentrated and subjected to liquid-liquid partitioning to separate compounds based on their polarity. For related compounds, a common sequence involves partitioning against petroleum ether to remove non-polar constituents, followed by extraction with n-butanol to concentrate the glycosidic compounds. researchgate.net

The core of the purification process relies on chromatography. uonbi.ac.ke A combination of different chromatographic techniques is often required to achieve high purity.

Table 1: Generalised Isolation and Purification Scheme

Step Technique Description
1. Extraction Solvent Extraction Powdered whole plant material of Coleus forskohlii is extracted with ethanol. The solvent is then evaporated to yield a crude extract. academicjournals.org
2. Fractionation Liquid-Liquid Partitioning The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and n-butanol. This compound, being a glycoside, is expected to concentrate in the n-butanol fraction. researchgate.net
3. Initial Purification Silica (B1680970) Gel Column Chromatography The n-butanol fraction is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate compounds based on polarity. researchgate.net

| 4. Final Purification | Preparative HPLC | Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18), to isolate the compound to a high degree of purity. nih.gov |

This multi-step approach is essential for navigating the chemical complexity of the plant extract to yield the pure compound for structural elucidation and further study.

Purity Assessment and Analytical Validation

Following isolation, the purity and identity of Forskoditerpenoside D must be rigorously confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques. Furthermore, the analytical methods used for quantification must be validated to ensure they are reliable and reproducible. chromatographyonline.com

Structural Elucidation and Stereochemical Characterization of Forskoditerpenoside D

Determination of Relative and Absolute Stereochemistry

Stereochemical Elucidation from Spectroscopic Data

The stereochemistry of Forskoditerpenoside D was elucidated using extensive spectroscopic analyses. researchgate.net Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) were instrumental in establishing its structure and relative stereochemistry. researchgate.netebi.ac.uk While the raw spectral data is highly detailed, the interpretation of this information allows for the definitive assignment of the spatial orientation of atoms within the molecule. NMR spectroscopy, for instance, helps determine the connectivity and spatial relationships between atoms, while HR-ESI-MS provides an accurate molecular formula. nih.govnd.edu

Comparison with Known Analogues

This compound belongs to a family of related labdane (B1241275) diterpene glycosides isolated from Coleus forskohlii, including Forskoditerpenosides C and E. researchgate.netacademicjournals.org These compounds share a common structural backbone but differ in their substitution patterns, particularly at the C-7 position. This compound is specifically identified as 6β, 7β-diacetoxy-8,13-epoxy-labd-14-en-11-one-1α-O-β-D-glucopyranoside. thieme-connect.com In contrast, Forskoditerpenoside C possesses a β-hydroxy group at position 7, and Forskoditerpenoside E lacks a substituent at this position entirely. ebi.ac.ukvulcanchem.com

FeatureThis compoundForskoditerpenoside CForskoditerpenoside E
Full Name 6β, 7β-diacetoxy- 8,13-epoxy-labd-14-en-11-one-1α-O-β-D-glucopyranoside thieme-connect.com6β-acetoxy-7β-hydroxy-8,13-epoxy-labd-14-en-11-one-1α-O-beta-D-glucopyranoside vulcanchem.com6β-acetoxy-8,13-epoxy-labd-14-en-11-one-1α-O-β-D-glucopyranosyloxy ebi.ac.uk
Substituent at C-6 β-acetoxy groupβ-acetoxy group vulcanchem.comβ-acetoxy group ebi.ac.uk
Substituent at C-7 β-acetoxy groupβ-hydroxy group vulcanchem.comNone

Core Structural Features of this compound

The fundamental structure of this compound is defined by its classification as a labdane diterpene glycoside with a distinct core pattern. researchgate.netacademicjournals.orgthieme-connect.comijraset.comresearchgate.netphytojournal.com

Identification as a Labdane Diterpene Glycoside

This compound is classified as a labdane diterpene glycoside. researchgate.netacademicjournals.orgthieme-connect.comijraset.comphytojournal.com This classification indicates it has a bicyclic diterpene core structure derived from labdane. The "glycoside" designation signifies the attachment of a sugar moiety to this diterpene structure. academicjournals.orgresearchgate.net

Characterization of the 8,13-Epoxy-labd-14-en-11-one Glycoside Pattern

A defining characteristic of this compound and its close analogues (C and E) is the presence of an unusual 8,13-epoxy-labd-14-en-11-one glycoside pattern. researchgate.netacademicjournals.orgijraset.comphytojournal.com This pattern consists of an ether linkage between carbons 8 and 13, a double bond between carbons 14 and 15 (the vinyl group), and a ketone group at carbon 11, all within the labdane framework to which a glucose unit is attached. academicjournals.orgthieme-connect.comresearchgate.net

Detailed Analysis of Substituent Groups

The specific identity of this compound is determined by its unique combination of substituent groups attached to the core structure. thieme-connect.com

β-acetoxy groups at positions 6 and 7: The molecule features two acetate (B1210297) ester groups, one at position 6 and another at position 7. thieme-connect.comidentifiers.org The "β" designation indicates that these groups are oriented above the plane of the ring system.

β-D-glucopyranosyloxy group at position 1 (1α stereoisomer): A glucose sugar unit is attached at the C-1 position via an oxygen atom (an O-glycosidic bond). thieme-connect.com The stereochemistry of this attachment is alpha (α), meaning the bond is oriented below the plane of the diterpene's A-ring. The glucose itself is in the β-D-glucopyranose form. ebi.ac.uk

PositionSubstituent GroupStereochemistry
1β-D-glucopyranosyloxyα
6Acetoxyβ
7Acetoxyβ
8, 13Epoxy-
11Ketone (oxo)-
14Vinyl (en)-

Biological Activities and Mechanistic Studies of Forskoditerpenoside D: Preclinical in Vitro Investigations

Evaluation of Muscle Relaxant Effects

Studies on Isolated Guinea Pig Tracheal Spirals in vitro

Forskoditerpenoside D, a diterpene glycoside isolated from the whole plant of Coleus forskohlii, has been identified as having muscle relaxant properties. ebi.ac.uk Preclinical investigations have specifically demonstrated its relaxative effects on isolated guinea pig tracheal spirals in vitro. ebi.ac.ukresearchgate.netacademicjournals.org This bioactivity is a notable characteristic shared by several related labdane (B1241275) diterpenoids discovered from the same plant source. researchgate.netacademicjournals.orgresearchgate.net

The ethanolic extract of Coleus forskohlii yielded a series of minor labdane diterpene glycosides, including Forskoditerpenoside C, D, and E. researchgate.netacademicjournals.org Subsequent in vitro testing confirmed that these compounds, including this compound, exhibited a relaxative effect on tracheal smooth muscle. researchgate.netacademicjournals.orgebi.ac.uk This finding points to their potential as bronchodilators, a property attributed to the relaxation of the smooth muscle lining the airways. researchgate.net The consistent observation of this effect across multiple related glycosides from C. forskohlii suggests a common structural basis for this biological activity. researchgate.netresearchgate.net

Exploration of Potential Cellular and Molecular Mechanisms

Investigation of Specific Receptor Interactions

Currently, the scientific literature does not provide detailed studies on the specific receptor interactions of this compound. While its biological activity is established, the precise molecular targets, such as membrane receptors that it may bind to, have not been fully elucidated. The mechanism of action for many related compounds involves interactions with nuclear hormone receptors or other cell surface receptors, but direct evidence of this compound binding to a specific receptor is not available. imrpress.cominserm.fr

Analysis of Intracellular Signaling Pathway Modulation (e.g., relevance to cAMP pathways activated by related diterpenes)

The most well-known labdane diterpenoid from Coleus forskohlii is forskolin (B1673556). mdpi.comnih.gov The primary mechanism of action for forskolin is the direct activation of the enzyme adenylyl cyclase. nih.govnih.gov This activation leads to a significant increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net The cAMP signaling pathway is a crucial intracellular cascade that regulates a multitude of physiological processes, including muscle contraction, metabolism, and gene transcription. creativebiolabs.net

Stimulation of adenylyl cyclase by forskolin and the subsequent rise in cAMP levels is thought to be the mechanism by which it relaxes a variety of smooth muscles, including those in the respiratory tract. researchgate.netuonbi.ac.ke Given that this compound is a structurally related labdane diterpene from the same plant and exhibits the same tracheal smooth muscle relaxant effects, it is hypothesized that its mechanism may also involve the modulation of the cAMP pathway. researchgate.netresearchgate.net An elevation in intracellular cAMP in airway smooth muscle cells typically leads to relaxation and bronchodilation. mdpi.com However, direct studies confirming that this compound activates adenylyl cyclase are needed to substantiate this hypothesis.

Comparative Biological Activity with Analogous Labdane Diterpenoids (e.g., Forskoditerpenoside C and E)

This compound was co-isolated from Coleus forskohlii with other structurally similar labdane diterpenoids, most notably Forskoditerpenoside C and Forskoditerpenoside E. researchgate.netacademicjournals.org In vitro studies have shown that all three of these compounds—Forskoditerpenoside C, D, and E—possess relaxative effects on isolated guinea pig tracheal spirals. researchgate.netebi.ac.uk This suggests a shared pharmacophore responsible for their smooth muscle relaxant activity.

The primary structural differences between these three analogous compounds lie in the substitutions on the labdane core structure. These minor structural variations can influence the potency and physicochemical properties of the molecules.

Table 1: Comparison of Forskoditerpenoside C, D, and E This table is interactive. You can sort and filter the data.

FeatureForskoditerpenoside CThis compoundForskoditerpenoside E
Source Coleus forskohlii zfin.orgColeus forskohlii ebi.ac.ukColeus forskohlii ebi.ac.uk
Core Structure 8,13-epoxy-labd-14-en-11-one glycoside researchgate.net8,13-epoxy-labd-14-en-11-one glycoside researchgate.net8,13-epoxy-labd-14-en-11-one glycoside researchgate.net
Substitution at C-7 β-hydroxy group zfin.orgβ-acetoxy group ebi.ac.ukNo substitution ebi.ac.ukvulcanchem.com
Molecular Formula C₂₈H₄₄O₁₁ vulcanchem.comC₃₀H₄₆O₁₂ ebi.ac.ukC₂₈H₄₄O₁₀ ebi.ac.uk
Observed Bioactivity Relaxative effect on isolated guinea pig tracheal spirals in vitro. researchgate.netzfin.orgRelaxative effect on isolated guinea pig tracheal spirals in vitro. ebi.ac.ukresearchgate.netRelaxative effect on isolated guinea pig tracheal spirals in vitro. ebi.ac.uk

All three compounds are diterpene glycosides, featuring a β-D-glucopyranosyloxy group at the 1α position. ebi.ac.ukebi.ac.ukzfin.org The key distinction is at the C-7 position: Forskoditerpenoside C has a hydroxyl group, this compound has an acetoxy group, and Forskoditerpenoside E lacks a substituent at this position. ebi.ac.ukebi.ac.ukzfin.orgvulcanchem.com The fact that all three demonstrate similar muscle relaxant effects suggests that the core labdane glycoside structure is essential for this activity, while the substituent at C-7 may modulate the degree of activity. researchgate.net

Synthetic and Semi Synthetic Approaches to Forskoditerpenoside D and Analogues

Considerations for Total Synthesis Strategies

The total synthesis of a complex natural product like Forskoditerpenoside D presents significant challenges. A successful strategy must address the construction of the core labdane (B1241275) diterpene skeleton, the installation of various functional groups with correct stereochemistry, and the final glycosylation step.

Key structural features of this compound that any total synthesis must address include:

The decalin ring system characteristic of labdane diterpenes.

An 8,13-epoxy-labd-14-en-11-one functionality. researchgate.net

Multiple stereocenters that require precise control during the synthesis.

A β-D-glucopyranosyloxy group at a specific position. vulcanchem.com

While a complete total synthesis of this compound has not been widely reported in the literature, strategies for the synthesis of the related and structurally complex molecule, forskolin (B1673556), have been developed. These often involve multi-step sequences and the use of sophisticated synthetic methodologies. wikipedia.org Any approach to this compound would likely draw inspiration from these established routes, potentially employing strategies such as:

Convergent Synthesis: Building the diterpene core and the sugar moiety separately before coupling them.

Biomimetic Approaches: Mimicking the proposed biosynthetic pathway of labdane diterpenes in the laboratory. wikipedia.org

Cascade Reactions: Utilizing a series of reactions that occur in a single step to rapidly build molecular complexity. nih.gov

The complexity and number of steps involved in total synthesis often make it a less practical approach for producing large quantities of the compound for extensive biological studies. scripps.edu

Semi-Synthetic Modifications from Natural Precursors

Semi-synthesis, which utilizes a readily available natural product as a starting material, offers a more efficient alternative to total synthesis for producing analogues of this compound. scripps.edursc.org The most logical precursor for the semi-synthesis of this compound and its analogues is forskolin, which can be isolated in larger quantities from the roots of Coleus forskohlii. researchgate.nethygeiajournal.com

The general approach for semi-synthesis would involve:

Isolation of a suitable precursor: Forskolin or a related diterpene from Coleus forskohlii.

Chemical modification: A series of reactions to modify the functional groups of the precursor to match those of this compound or to create novel analogues. This could include oxidation, reduction, acylation, and glycosylation reactions.

Purification and characterization: Isolation and structural confirmation of the final product.

The development of semi-synthetic methods allows for the production of a variety of analogues by systematically altering different parts of the molecule. This is invaluable for understanding which structural features are essential for biological activity.

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. nih.govlongdom.orgimmutoscientific.com By synthesizing and testing a series of related compounds (analogues), researchers can identify the key pharmacophoric features required for a desired effect.

For this compound and its family of compounds, SAR studies would focus on understanding the importance of:

The Glycosidic Moiety: Is the sugar unit essential for activity? Does the type of sugar or its point of attachment matter?

The Diterpene Core: How do modifications to the decalin ring system or the side chain affect activity?

The Various Functional Groups: What is the role of the hydroxyl, acetyl, and epoxy groups in the biological effects of these compounds?

Further synthetic and structure-activity studies on related compounds like forskolin have led to the development of more potent and water-soluble derivatives. thieme-connect.com A similar approach of creating derivatives of this compound could lead to compounds with improved pharmacological profiles. vulcanchem.com Investigating the SAR of this compound and its analogues is crucial for determining which structural elements are responsible for their biological actions. vulcanchem.com

Future Directions and Advanced Research Perspectives on Forskoditerpenoside D

Novel Bioactivity Screenings and Target Identification

A critical future direction for Forskoditerpenoside D research is the comprehensive screening for novel biological activities. While Coleus forskohlii extract is known for a range of pharmacological effects, the specific contribution of this compound is unknown. nih.govmdpi.com Future research should involve subjecting the purified compound to a broad array of in vitro and in vivo bioassays to build a comprehensive profile of its biological functions.

Once a significant bioactivity is identified, the subsequent step is to pinpoint its molecular target(s), which is essential for understanding its mechanism of action and for rational drug development. youtube.com Modern target identification strategies include:

Affinity-Based Methods : These techniques, such as affinity chromatography and pull-down assays, use a modified version of the small molecule (the "bait") to capture its binding proteins from cell lysates. nih.govmdpi.com

Chemical Proteomics : This approach can non-selectively identify unknown targets of compounds within complex biological systems, helping to elucidate mechanisms of action and potential off-target effects. mdpi.com

Genetic Approaches : Methods like mutagenesis screening can identify genes that, when altered, affect an organism's response to the drug, thereby pointing to the drug's target or pathway. nih.gov

Computational Prediction : Machine learning algorithms and other in silico tools can predict potential protein targets based on the chemical structure of the compound and known ligand-protein interactions. nih.gov

Table 1: Illustrative Bioactivity Screening Panel for this compound This table is a hypothetical representation of a screening process to identify potential biological activities.

Assay TypeSpecific Target/ModelPotential Therapeutic Area
Anti-inflammatoryCOX-1/COX-2 Enzyme InhibitionInflammation, Pain
AntimicrobialGrowth Inhibition (e.g., S. aureus, E. coli)Infectious Diseases
CytotoxicityCancer Cell Lines (e.g., HepG2, MCF-7)Oncology
Antidiabeticα-Glucosidase InhibitionDiabetes Mellitus
NeuroprotectiveOxidative Stress in Neuronal CellsNeurodegenerative Diseases

Advanced Metabolomic and Proteomic Investigations

To understand the cellular impact of this compound, future studies must employ "omics" technologies. Metabolomics and proteomics offer a systems-level view of how a compound alters the biochemical landscape of a cell or organism. nih.govnih.gov

Metabolomics involves the comprehensive analysis of small-molecule metabolites. By treating a biological system with this compound and analyzing the resulting changes in the metabolome using techniques like mass spectrometry, researchers can identify perturbed metabolic pathways. frontiersin.orgmdpi.com This can reveal the compound's functional role and mechanism of action.

Proteomics is the large-scale study of proteins. Quantitative proteomics can determine how this compound affects the abundance of various proteins. mdpi.com A significant up- or down-regulation of specific proteins can provide crucial clues about the compound's cellular targets and the pathways it modulates. nih.gov

Integrating these two datasets can provide a powerful, multi-layered understanding of the compound's biological effects, connecting changes in protein expression to alterations in metabolic function. frontiersin.org

Table 2: Potential Protein Targets for this compound Identified via Proteomics This table provides a hypothetical example of results from a proteomic study on cells treated with this compound.

ProteinFold ChangeAssociated PathwayPotential Implication
Cyclooxygenase-2 (COX-2)-2.5InflammationAnti-inflammatory activity
Caspase-3+3.1ApoptosisAnticancer potential
NF-κB-1.8Inflammatory SignalingImmune modulation
Catalase+2.0Oxidative StressAntioxidant activity

Biotechnological Approaches for Enhanced Production

Currently, this compound is sourced by extraction from Coleus forskohlii, which can be inefficient and ecologically demanding. nih.gov Biotechnological production offers a sustainable and scalable alternative. Future research will likely focus on metabolic engineering strategies. frontiersin.orgmdpi.com

Potential avenues include:

Heterologous Production in Microbes : This involves identifying the complete biosynthetic pathway of this compound in C. forskohlii and transferring the corresponding genes into a microbial host like Escherichia coli or Saccharomyces cerevisiae. nih.govmdpi.com These engineered microbes can then be grown in large-scale fermenters to produce the compound from simple sugars. This approach has been explored for other diterpenoids. acs.org

Engineering of the Native Plant : Using genetic tools like CRISPR, it may be possible to upregulate the expression of key enzymes in the this compound pathway within C. forskohlii itself, thereby increasing the plant's natural yield. mdpi.com

Plant Cell Cultures : Establishing cell suspension cultures of C. forskohlii in bioreactors could allow for controlled production of the compound without the need for agricultural cultivation.

Table 3: Comparison of Potential Production Platforms for this compound This table outlines hypothetical strategies for the enhanced production of the compound.

PlatformAdvantagesChallenges
Microbial FermentationRapid growth, scalability, high yieldsComplex pathway reconstruction, enzyme optimization
Engineered C. forskohliiNative enzymes and cofactors are presentSlower growth, complex plant genetics
Plant Cell CultureControlled environment, consistent qualitySlow growth, lower yields, genetic instability

Computational Chemistry and Molecular Modeling Studies of Compound-Target Interactions

In silico methods are indispensable for accelerating drug discovery. nih.gov Once a potential protein target for this compound is identified, computational chemistry and molecular modeling can provide deep insights into the nature of their interaction at an atomic level.

Key computational techniques include:

Molecular Docking : This method predicts the preferred orientation and binding affinity of a ligand (this compound) when it interacts with a receptor (the target protein). researchgate.net Docking studies can help rationalize observed biological activity and guide the design of more potent derivatives.

Molecular Dynamics (MD) Simulations : MD simulations model the physical movements of atoms and molecules over time. nih.govtandfonline.com An MD simulation of the this compound-protein complex can reveal the stability of the interaction and identify key amino acid residues involved in binding.

3D-QSAR (Quantitative Structure-Activity Relationship) : If a series of related compounds with varying activity is available, 3D-QSAR models can be built to correlate the three-dimensional properties of the molecules with their biological activity, providing a roadmap for structural optimization. nih.gov

These computational studies on labdane (B1241275) diterpenoids can help prioritize which compounds to synthesize and test experimentally, saving significant time and resources. nih.govfigshare.com

Table 4: Hypothetical Molecular Docking Results for this compound This table illustrates potential outcomes from an in silico docking study against various inflammatory targets.

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues (Predicted)
COX-2-9.8Arg120, Tyr355, Ser530
TNF-α-8.5Tyr59, Gln61, Tyr151
iNOS-7.9Trp366, Gln257, Met368

Role of this compound in the Overall Phytocomplex Activity of Coleus forskohlii

Future research should investigate the potential contributions of this compound, which could include:

Synergistic Effects : this compound may enhance the therapeutic effects of forskolin (B1673556). For example, it could potentially modulate the same pathways as forskolin or act on complementary targets to produce a greater combined effect. researchgate.net

Bioavailability Enhancement : It might improve the absorption, distribution, or metabolism of forskolin, effectively increasing its potency when consumed as part of a whole extract.

Modulation of Other Pathways : this compound may possess its own distinct biological activities that complement those of forskolin, contributing to the broad therapeutic profile of the plant extract. For instance, one study found that the full C. forskohlii extract induced certain metabolic enzymes more strongly than pure forskolin, suggesting other compounds are active. nih.gov

Elucidating these interactions is key to understanding the benefits of using whole-plant extracts over isolated compounds and could lead to the development of more effective, standardized herbal formulations.

Q & A

Q. How can network pharmacology elucidate the polypharmacological mechanisms of this compound?

  • Methodological Answer : Integrate transcriptomics data (RNA-seq) with molecular docking simulations to map protein targets (e.g., NF-κB, PI3K/AKT). Validate predictions using CRISPR-Cas9 knockout cell lines. Employ pathway enrichment analysis (KEGG, GO) to identify synergistic networks. Cross-reference findings with clinical databases (e.g., ClinicalTrials.gov ) to prioritize translational relevance .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles, optimizing reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use Process Analytical Technology (PAT) for real-time monitoring. Characterize each batch with X-ray crystallography and differential scanning calorimetry (DSC) to ensure crystallinity consistency .

Key Methodological Considerations

  • Reproducibility : Document all experimental conditions (e.g., pH, humidity) and raw data in supplementary materials. Reference standard operating procedures (SOPs) for critical steps .
  • Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting bioactivity results, emphasizing dose-response relationships and temporality .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting to ensure ethical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.